molecular formula C19H14FN3O2S B2930772 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 888413-63-6

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2930772
CAS No.: 888413-63-6
M. Wt: 367.4
InChI Key: ZRYJXMAMEZPREN-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a recognized, highly potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This compound exhibits exceptional selectivity for GSK-3β over other kinases, making it a superior tool for dissecting the specific roles of this enzyme in complex cellular pathways. Its primary research value lies in its application for investigating the Wnt/β-catenin signaling cascade, where inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target genes. Due to this mechanism, it is extensively used in studies of neurodegenerative diseases, such as Alzheimer's disease, where GSK-3β is implicated in tau hyperphosphorylation and amyloid-beta production. Furthermore, this inhibitor is a critical reagent in stem cell research, where it is employed to maintain pluripotency and enhance the self-renewal of embryonic stem cells by modulating key signaling pathways. The compound's cell-permeability and efficacy in cellular assays ensure robust biological effects, providing researchers with a reliable means to probe the physiological and pathological functions of GSK-3β in disease models and regenerative medicine.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYJXMAMEZPREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzo[d]thiazole core and various functional groups. The molecular formula is C17H11Cl2N3O2S2C_{17}H_{11}Cl_{2}N_{3}O_{2}S_{2} with a molecular weight of approximately 424.31 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the acetamido and prop-2-yn-1-yl groups suggests potential for modulating enzyme activity or receptor engagement, leading to therapeutic implications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies have suggested that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its possible use in treating infections.
  • Enzyme Inhibition : Studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders .

Case Studies

  • Anticancer Activity :
    • A study conducted on human melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell proliferation .
    • Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Testing :
    • In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits specific metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

6-Substituted Benzothiazoles
  • N-(6-Trifluoromethylbenzothiazol-2-yl) Derivatives (): The trifluoromethyl group at position 6 provides strong electron-withdrawing effects, improving metabolic stability but reducing polarity.
3-Substituted Propargyl Moieties

Both the target compound and ’s analog feature a propargyl group at position 3. This moiety is reactive in click chemistry applications (e.g., copper-catalyzed cycloadditions, as seen in ), enabling conjugation strategies for drug delivery or imaging .

Functional Group Analysis: Benzamide Side Chains

  • 3-Fluorobenzamide (Target Compound) : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in biological targets. The IR C=O stretch (~1670–1680 cm⁻¹) aligns with similar benzamide derivatives (e.g., ’s thiadiazolylidenes at ~1638–1690 cm⁻¹) .
  • Dimethylamino-Acryloyl Derivatives (): These compounds exhibit dual C=O stretches (1638–1690 cm⁻¹), indicating conjugated systems that may alter redox properties compared to the target’s simpler benzamide .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Weight Key Substituents IR C=O (cm⁻¹) Notable Features
Target Compound ~391.4* 6-Acetamido, 3-propargyl, 3-F ~1670–1680 High polarity, Z-configuration
N-(6-Trifluoromethylbenzothiazol-2-yl) Analogs ~370–400† 6-CF3, variable arylacetamides ~1671 Enhanced metabolic stability
Compound 432.9 6-Cl, 4-isopropylsulfonyl N/A Steric bulk, sulfonyl group
N-[3-(3-Methylphenyl)-...thiadiazol-2-ylidene] 392.48 Dimethylamino-acryloyl 1638, 1690 Conjugated dienone system

*Calculated based on molecular formula. †Estimated from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.